3-Mesitylpyrazin-2(1H)-one
Description
3-Mesitylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a mesityl group (2,4,6-trimethylphenyl) at the 3-position. This compound belongs to the pyrazinone family, which is notable for its applications in medicinal chemistry and materials science due to its electron-deficient aromatic system and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-8-6-9(2)11(10(3)7-8)12-13(16)15-5-4-14-12/h4-7H,1-3H3,(H,15,16) |
InChI Key |
XVUILNPIONTXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CNC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as α-keto acids and diamines, under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation or acylation reactions, using mesitylene and suitable catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Mesitylpyrazin-2(1H)-one may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-Mesitylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in reduced pyrazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the pyrazinone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized pyrazinones, reduced pyrazinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Mesitylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Mesitylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The mesityl group can enhance the compound’s binding affinity and selectivity for these targets, influencing its overall activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Pyridazin-3(2H)-ones (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-one)
- Core Structure: Pyridazinones contain a six-membered ring with two adjacent nitrogen atoms (positions 1 and 2).
- Substituent Effects: The 5-chloro and 6-phenyl substituents in compound 3a-3h () enhance lipophilicity and influence reactivity.
Quinazolin-4(1H)-ones (e.g., MHY2251)
- Core Structure: Quinazolinones feature a fused benzene-pyrimidine ring system. MHY2251 () incorporates a dihydroquinazolinone scaffold with a benzodioxole substituent, enhancing its biological activity as a SIRT1 inhibitor.
- Key Difference: The pyrazinone ring in 3-Mesitylpyrazin-2(1H)-one lacks the fused aromatic system of quinazolinones, reducing π-conjugation but improving solubility due to the smaller ring size .
Triazolo[4,3-a]pyridin-3(2H)-ones (e.g., Trazodone Related Compound C)
- Core Structure: Triazolopyridinones combine a pyridinone ring with a triazole moiety. These compounds, such as those in , exhibit enhanced pharmacological profiles due to their bicyclic systems.
Spectroscopic and Physicochemical Properties
NMR Chemical Shifts
A comparison of key NMR data from related compounds (Table 1):


*Predicted shifts based on mesityl’s electron-donating methyl groups, which upfield-shift aromatic protons and carbons compared to chloro or phenyl substituents .
pH-Dependent Behavior
Compounds like p-334 () exhibit pH-dependent NMR shifts due to protonation/deprotonation equilibria.
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